1-(4-methoxybenzyl)-4-(1-naphthylmethyl)piperazine
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Overview
Description
Synthesis Analysis
The synthesis of piperazine derivatives, including compounds similar to "1-(4-methoxybenzyl)-4-(1-naphthylmethyl)piperazine," often involves multi-step reactions that can include N-alkylation, reduction, and functional group modifications. A study by Mokrov et al. (2019) discusses the synthesis of a group of new 1-(methoxybenzyl)-4-{2-[(methoxybenzyl)amino]ethyl}piperazines, highlighting the relationship between the structure of the triazaalkane linker and the compounds' activity, which may provide insights into the synthesis of related piperazine compounds (Mokrov et al., 2019).
Molecular Structure Analysis
The molecular structure of piperazine derivatives is critical in determining their chemical and physical properties. The crystal structure of related compounds, such as those discussed by Chinthal et al. (2021), can provide valuable information on the arrangement of atoms, molecular conformations, and intermolecular interactions, which are essential for understanding the behavior and reactivity of these compounds (Chinthal et al., 2021).
Chemical Reactions and Properties
Piperazine derivatives undergo various chemical reactions, including substitutions, additions, and redox reactions. The reactivity of these compounds can be influenced by the substituents on the piperazine ring and the nature of the functional groups present. The study by Yamaura et al. (1985) on the oxidative removal of the N-(4-methoxybenzyl) group on 2,5-piperazinediones with cerium(IV) diammonium nitrate provides insight into the oxidative reactivity of piperazine derivatives under mild conditions (Yamaura et al., 1985).
properties
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O/c1-26-22-11-9-19(10-12-22)17-24-13-15-25(16-14-24)18-21-7-4-6-20-5-2-3-8-23(20)21/h2-12H,13-18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXNDXWYKIGRCAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CCN(CC2)CC3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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